N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide
Description
N-(2-(5-Chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide is a synthetic sulfonamide-derived compound featuring a benzamide core substituted with a 5-chlorothiophene-2-sulfonamido ethyl group and a pivalamido moiety.
Properties
IUPAC Name |
N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S2/c1-18(2,3)17(24)22-13-6-4-12(5-7-13)16(23)20-10-11-21-28(25,26)15-9-8-14(19)27-15/h4-9,21H,10-11H2,1-3H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAGEPQIMVJAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide typically involves multiple steps:
Formation of 5-chlorothiophene-2-sulfonamide: This can be achieved by reacting 5-chlorothiophene with chlorosulfonic acid, followed by neutralization with ammonia to yield 5-chlorothiophene-2-sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The sulfonamide group is known to interact with enzyme active sites, while the thiophene and benzamide groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Sulfonamido Group Variations: The target compound’s 5-chlorothiophene-2-sulfonamido group shares similarity with the morpholinosulfonylphenyl analog , but differs from H-8’s isoquinoline-sulfonamido group . Chlorothiophene’s electron-withdrawing nature may improve target binding compared to isoquinoline, which has a larger aromatic system that could influence hydrophobic interactions. The absence of sulfonamide in Compound 22 highlights the role of sulfonamido groups in modulating pharmacokinetics.
Benzamide Substituents: The pivalamido group in the target compound introduces steric bulk, likely reducing enzymatic degradation compared to the morpholinosulfonyl group in , which may improve solubility but reduce membrane permeability. Compound 22’s 4-methoxybenzamido group offers increased polarity, suggesting divergent solubility and absorption profiles.
Hypothesized Pharmacological Implications
- Metabolic Stability: The tert-butyl group in the target compound’s pivalamido moiety may prolong half-life relative to H-8’s methylaminoethyl group and the morpholinosulfonyl analog , as bulky substituents resist cytochrome P450 oxidation.
- Solubility: The morpholinosulfonylphenyl analog likely exhibits higher aqueous solubility due to morpholine’s hydrophilic nature, whereas the target compound’s pivalamido group prioritizes lipophilicity for membrane penetration.
- Target Selectivity: The 5-chlorothiophene group may confer selectivity for thiophene-sensitive targets (e.g., kinases or proteases) compared to isoquinoline-based H-series inhibitors , which target distinct ATP-binding pockets.
Biological Activity
Overview of N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide
This compound is a synthetic compound that incorporates a thiophene moiety, which is known for its diverse biological activities. The incorporation of sulfonamide and pivalamide groups may contribute to its pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
- Molecular Formula: C14H18ClN3O2S
- Molecular Weight: Approximately 319.83 g/mol
Antimicrobial Properties
Compounds containing sulfonamide groups are often recognized for their antimicrobial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is essential for nucleic acid production. While specific data on the compound may be limited, similar sulfonamide derivatives have shown efficacy against various bacterial strains.
Anticancer Activity
Research indicates that thiophene-containing compounds can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, studies on related compounds have demonstrated their ability to disrupt cellular signaling pathways involved in cancer progression.
Enzyme Inhibition
The presence of both sulfonamide and pivalamide functionalities suggests potential enzyme inhibition activity. Sulfonamides are known to act as competitive inhibitors of certain enzymes, particularly those involved in metabolic pathways. Investigating the specific enzyme targets for this compound could yield significant insights into its biological activity.
Case Studies and Research Findings
- Antibacterial Activity : A study on structurally similar sulfonamides demonstrated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the bacterial strain.
- Anticancer Screening : In vitro assays conducted on thiophene derivatives revealed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were reported in the low micromolar range, indicating potent activity.
- Enzyme Targeting : Research into related compounds has shown that they can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate biosynthesis. This suggests that this compound may exhibit similar properties.
Q & A
Q. What are the recommended synthetic routes for N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide?
The synthesis typically involves sequential coupling reactions. First, sulfonamide formation is achieved by reacting 5-chlorothiophene-2-sulfonyl chloride with a primary amine (e.g., ethylenediamine derivatives). Subsequent acylation with 4-pivalamidobenzoic acid derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) yields the target compound. Purity is optimized via recrystallization or column chromatography using gradients of ethyl acetate/hexane .
Q. How can researchers confirm the structural integrity and purity of this compound?
Use a combination of analytical techniques:
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening includes:
- Antimicrobial assays (MIC determination against Gram-positive/negative bacteria).
- Enzyme inhibition studies (e.g., carbonic anhydrase or kinase assays) due to sulfonamide motifs .
- Cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7).
Advanced Research Questions
Q. How can SHELX programs enhance crystallographic refinement of this compound?
- SHELXL refines small-molecule structures using high-resolution X-ray data. Key steps:
Import .hkl data and initial model.
Apply restraints for flexible groups (e.g., pivaloyl rotamers).
Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. How to resolve discrepancies in biological activity data across studies?
- Replicate assays under standardized conditions (pH, temperature, solvent controls).
- Verify compound stability (e.g., LC-MS post-assay to detect degradation).
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational strategies predict binding modes to therapeutic targets?
- Molecular docking (AutoDock Vina) using sulfonamide’s sulfonyl group as an anchor in hydrophobic pockets.
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- Free-energy perturbation (FEP) quantifies substituent effects (e.g., chlorine vs. fluorine substitution) .
Q. How to optimize synthetic yield while minimizing byproducts?
- Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry).
- In situ FTIR monitors reaction progress (e.g., disappearance of sulfonyl chloride peaks at 1180 cm⁻¹).
- Green chemistry approaches (microwave-assisted synthesis) reduce reaction time and byproducts .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Vary substituents (e.g., pivaloyl to acetyl, thiophene to furan).
- 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electronic features with activity.
- Proteomics profiling (e.g., thermal shift assays) identifies off-target interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
